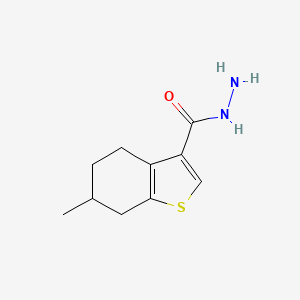
4-Isocyanato-1,2-dimethoxybenzol
Übersicht
Beschreibung
4-Isocyanato-1,2-dimethoxybenzene (4-IDB) is an organic compound with a unique structure, consisting of three rings with a central nitrogen atom. This compound has been studied extensively for its potential applications in the field of synthetic organic chemistry. In particular, 4-IDB has been used as a starting material for the synthesis of a variety of other compounds, such as amines, alcohols, and ethers. Additionally, 4-IDB has been used for its potential applications in the field of scientific research, such as biochemical and physiological effects, as well as its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Polyurethanproduktion
4-Isocyanato-1,2-dimethoxybenzol: ist ein Schlüsselbestandteil bei der Produktion von Polyurethanen (PUs), die aufgrund ihrer hervorragenden mechanischen, chemischen und physikalischen Eigenschaften in verschiedenen Branchen eingesetzt werden . Diese Polymere finden sich in Produkten wie festen Formen, Schäumen, Farben, Lacken, Klebstoffen und Imprägnierungen mit Anwendungen in der Automobil- und Bauindustrie .
Beschichtungen
Im Bereich der Beschichtungen trägt This compound zur Entwicklung von biobasierten Polyurethanbeschichtungen bei. Diese Beschichtungen gewinnen an Aufmerksamkeit, da sie im Vergleich zu fossilen Gegenstücken das Potenzial haben, die Umweltbelastung zu reduzieren . Lebenszyklusbewertungsmethoden wurden auf neuartige biobasierte Beschichtungen angewendet, was eine vielversprechende Zukunft für nachhaltige Materialien zeigt .
Klebstoffe
Die Reaktivität der Verbindung gegenüber Aminen und Alkoholen macht sie wertvoll bei der Formulierung von Klebstoffen. Sie spielt eine entscheidende Rolle bei der Herstellung verschiedener Klebstoffe, die in Branchen wie Möbel, Automobil und Bauwesen verwendet werden .
Pharmazeutische Forschung
Obwohl spezifische Anwendungen von This compound in der pharmazeutischen Forschung nicht direkt zitiert werden, werden Isocyanate im Allgemeinen bei der Synthese zahlreicher pharmazeutischer Verbindungen verwendet. Sie sind reaktive Zwischenprodukte, die zu einer Vielzahl biologisch aktiver Moleküle führen können .
Polymersynthese
This compound: ist an der Synthese von Polymeren beteiligt, insbesondere bei der Herstellung von Polyurethanen. Der Fokus auf biobasierte Isocyanate für die Polymersynthese ist Teil eines breiteren Bestrebens, nachhaltige Materialien mit Eigenschaften zu entwickeln, die mit denen fossiler Polymere vergleichbar sind .
Biomedizinische Technik
Isocyanate, einschließlich This compound, werden hinsichtlich ihres Potenzials in biomedizinischen technischen Anwendungen untersucht. Polyurethane aus Isocyanaten werden aufgrund ihrer Biokompatibilität und Vielseitigkeit in Medizinprodukten und Implantaten eingesetzt .
Wirkmechanismus
Target of Action
The primary target of 4-Isocyanato-1,2-dimethoxybenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .
Mode of Action
4-Isocyanato-1,2-dimethoxybenzene interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:
- Step 1 (Slow) : The electrophile, in this case, the isocyanate group, forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as the arenium ion .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring . This reformation of the aromatic ring is energetically favorable .
Biochemical Pathways
It is known that the compound can participate in the synthesis of various organic compounds, such as 1-(aryl)piperazine urea derivatives .
Pharmacokinetics
The compound is typically stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to environmental conditions that could affect its bioavailability.
Result of Action
The primary result of the action of 4-Isocyanato-1,2-dimethoxybenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution process, where the compound forms a sigma-bond with the benzene ring and then a proton is removed to reform the aromatic ring .
Action Environment
The action of 4-Isocyanato-1,2-dimethoxybenzene can be influenced by environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to changes in temperature and atmospheric conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-isocyanato-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTBFFZQIRSGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393237 | |
| Record name | 4-isocyanato-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37527-66-5 | |
| Record name | 4-isocyanato-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
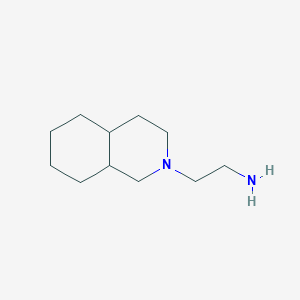
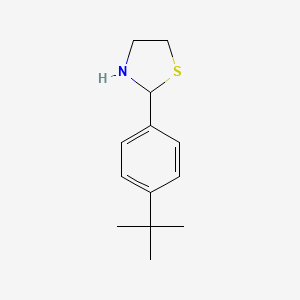
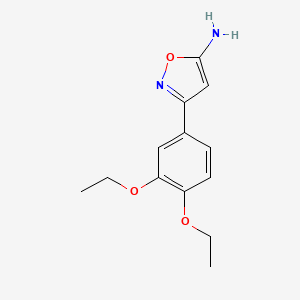
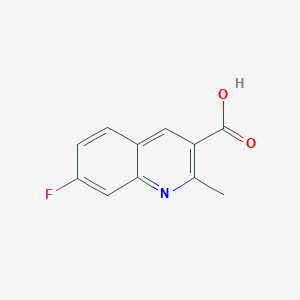
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)
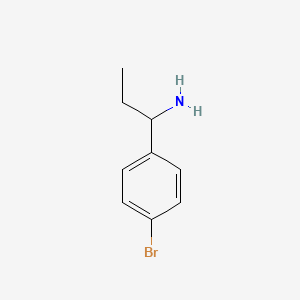
![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)
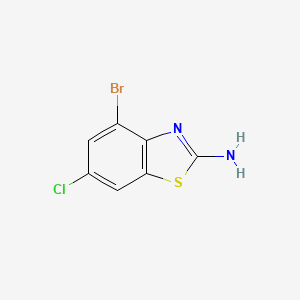
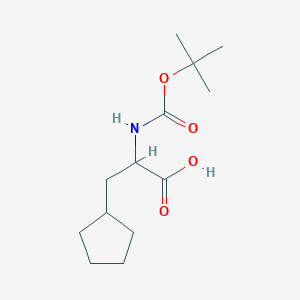
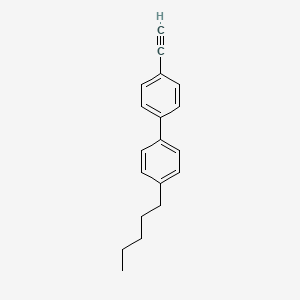
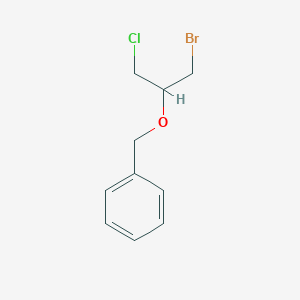
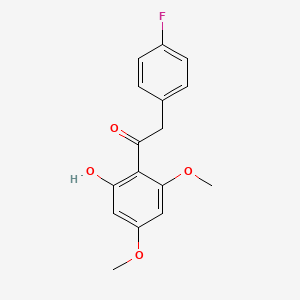
![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)
